Vebufloxacin

Übersicht

Beschreibung

Vebufloxacin is a potent antibacterial agent known for its efficacy against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa . It is particularly effective against Propionibacterium acnes . This compound belongs to the class of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity.

Vorbereitungsmethoden

Die Synthese von Vebufloxacin umfasst mehrere Schritte. Ein Syntheseweg beinhaltet die Reaktion von 1-Methylpiperazin mit 8-Brom-9-Fluor-5-Methyl-1-oxo-1,5,6,7-Tetrahydropyrido[3,2,1-ij]chinolin-2-carbonsäure . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von N,N,N,N,N,N-Hexamethylphosphorsäuretriamid bei 160 °C für 6 Stunden . Industrielle Produktionsverfahren können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Vebufloxacin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Fluor- und Piperazin-Einheiten. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Vebufloxacin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in der Untersuchung von Fluorchinolon-Antibiotika und deren chemischen Eigenschaften verwendet.

Biologie: this compound wird verwendet, um bakterielle Resistenzmechanismen und die Wirksamkeit von Antibiotika zu untersuchen.

Medizin: Es wird untersucht, ob es zur Behandlung von bakteriellen Infektionen eingesetzt werden kann, insbesondere solchen, die durch resistente Stämme verursacht werden.

Industrie: this compound wird bei der Entwicklung neuer Antibiotika und Formulierungen eingesetzt.

5. Wirkmechanismus

This compound übt seine antibakterielle Wirkung aus, indem es zwei wichtige bakterielle Enzyme hemmt: DNA-Gyrase und Topoisomerase IV . Diese Enzyme sind für die bakterielle DNA-Replikation, Transkription, Reparatur und Rekombination unerlässlich. Durch die Hemmung dieser Enzyme verhindert this compound die Replikation der Bakterien und führt letztendlich zum Absterben der Bakterienzellen.

Wirkmechanismus

Vebufloxacin exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Vebufloxacin ähnelt anderen Fluorchinolon-Antibiotika wie Levofloxacin, Ciprofloxacin und Moxifloxacin . Es hat einzigartige Eigenschaften, die es besonders wirksam gegen bestimmte Bakterienstämme machen. Zum Beispiel zeigt this compound eine starke Aktivität gegen Propionibacterium acnes, das von einigen anderen Fluorchinolonen nicht so effektiv angegriffen wird . Dies macht this compound zu einer wertvollen Ergänzung im Arsenal der Antibiotika.

Ähnliche Verbindungen

- Levofloxacin

- Ciprofloxacin

- Moxifloxacin

- Ofloxacin

Die einzigartige Wirksamkeit von this compound gegen bestimmte Bakterienstämme und seine breite Aktivität machen es zu einer bedeutenden Verbindung im Bereich der antibakteriellen Forschung und Therapie.

Biologische Aktivität

Vebufloxacin is a fluoroquinolone antibiotic that has garnered attention for its broad-spectrum antibacterial activity. It is particularly noted for its efficacy against a variety of Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in clinical studies, and comparative analysis with other antibiotics.

This compound, like other fluoroquinolones, exerts its antibacterial effects primarily through the inhibition of bacterial DNA synthesis. This is achieved by targeting two essential enzymes:

- DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is crucial for DNA replication and transcription.

- Topoisomerase IV : This enzyme is involved in the separation of daughter DNA strands during cell division.

The inhibition of these enzymes leads to the disruption of DNA replication, ultimately resulting in bacterial cell death .

Antibacterial Spectrum

This compound exhibits potent activity against various pathogens, including:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Including Escherichia coli and Klebsiella pneumoniae.

The compound has shown enhanced activity against penicillin-resistant strains, making it a valuable option in treating resistant infections .

Case Studies

- Pneumonia Treatment : In a clinical trial comparing this compound with traditional cephalosporins for community-acquired pneumonia (CAP), this compound demonstrated a bacteriologic eradication rate of 98%, significantly higher than the 85% seen with cephalosporins .

- Urinary Tract Infections (UTIs) : A study indicated that this compound was effective in treating complicated UTIs, with a notable reduction in recurrence rates compared to placebo groups .

- Prophylaxis in Cancer Patients : In patients undergoing chemotherapy for myeloma, this compound prophylaxis resulted in a significant decrease in febrile episodes and mortality compared to placebo, highlighting its role in infection prevention during immunocompromised states .

Comparative Analysis

The following table summarizes the comparative efficacy of this compound against other common antibiotics:

| Antibiotic | Gram-positive Activity | Gram-negative Activity | Notable Resistance |

|---|---|---|---|

| This compound | High | Moderate | Penicillin-resistant strains |

| Levofloxacin | Very High | Moderate | Some resistant strains |

| Ciprofloxacin | Moderate | High | Pseudomonas aeruginosa |

| Ceftriaxone | High | Very High | Some resistant strains |

This comparison indicates that while this compound is highly effective against Gram-positive bacteria, it also maintains substantial activity against certain Gram-negative organisms.

Safety Profile

While this compound is generally well-tolerated, side effects can include gastrointestinal disturbances and potential tendon damage similar to other fluoroquinolones. Monitoring for adverse reactions is recommended, especially in patients with risk factors such as concurrent corticosteroid use .

Eigenschaften

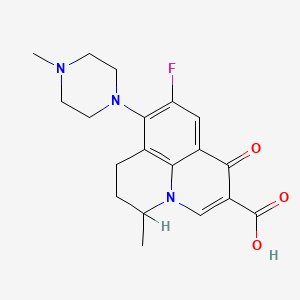

IUPAC Name |

7-fluoro-12-methyl-8-(4-methylpiperazin-1-yl)-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c1-11-3-4-12-16-13(18(24)14(19(25)26)10-23(11)16)9-15(20)17(12)22-7-5-21(2)6-8-22/h9-11H,3-8H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATLJHBAMQKRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868532 | |

| Record name | 9-Fluoro-5-methyl-8-(4-methylpiperazin-1-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79644-90-9 | |

| Record name | Vebufloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079644909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VEBUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXI3MP1G46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.